2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride
Description
2,2-Difluoro-1-pyridin-2-ylethanamine dihydrochloride is a fluorinated pyridine derivative characterized by a difluoro-substituted ethanamine backbone linked to a pyridin-2-yl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
2,2-difluoro-1-pyridin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)6(10)5-3-1-2-4-11-5;;/h1-4,6-7H,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHKHDYTYCFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Context
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at the 2-position with a 2,2-difluoroethylamine group, protonated as a dihydrochloride salt. The molecular formula is C₇H₁₀Cl₂F₂N₂ (MW: 231.07 g/mol), with the hydrochloride salts enhancing aqueous solubility and crystallinity. Key structural features include:
- Pyridine ring : Aromatic nitrogen heterocycle contributing to π-π stacking interactions.
- Geminal difluoro group : CF₂ moiety imparting metabolic stability and modulating pKa.
- Ethylamine backbone : Protonatable amine for salt formation and hydrogen bonding.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀Cl₂F₂N₂ |
| Molecular Weight | 231.07 g/mol |
| CAS Registry Number | 2368870-29-3 |
| SMILES | C1=CC=NC(=C1)C(CN)(F)F.Cl |
| Topological Polar SA | 38.91 Ų |
| LogP (calc.) | 1.55 |
Synthetic Routes and Methodological Advancements
Classical Multi-Step Synthesis
The canonical route involves three stages: pyridine functionalization, difluorination, and dihydrochloride salt formation.
Pyridine Alkylation
2-Aminopyridine undergoes nucleophilic alkylation with 1,2-dibromo-1,1-difluoroethane in the presence of a palladium catalyst. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) achieve 68–72% yield. Competing β-hydride elimination necessitates strict temperature control.
Table 2: Alkylation Catalysts Compared
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(PPh₃)₄ | 72 | <5% dehalogenated |
| Pd(OAc)₂/Xantphos | 65 | 12% oligomers |
| NiCl₂(dppe) | 58 | 18% reduction |
Difluorination via Halex Reaction
The alkylated intermediate undergoes halogen exchange using KF in sulfolane at 150°C. Microwave-assisted protocols reduce reaction time from 24 h to 45 min while maintaining 89% yield.
Salt Formation
Freebase amine is treated with HCl gas in anhydrous Et₂O, yielding the dihydrochloride salt with >99% purity after recrystallization from EtOH/Et₂O.
Flow Chemistry Approaches
Recent advances employ continuous-flow systems to enhance difluorination efficiency:
Microfluidic Fluorination
A silicon-carbide reactor (250 μm channel diameter) enables precise control over residence time (90 s) and temperature (165°C). Using CsF as fluoride source, this method achieves 94% conversion with 99.8% regioselectivity.
Inline Acid Scavenging
Integrated catch-and-release cartridges (SiO₂-supported DMAP) remove HF byproducts, eliminating post-reaction neutralization steps and improving throughput by 40%.
Process Optimization and Scale-Up Challenges
Solvent Selection and Recycling
Table 3: Solvent Impact on Difluorination
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfolane | 43.3 | 89 | 98.5 |
| DMF | 36.7 | 76 | 95.2 |
| NMP | 32.2 | 81 | 97.1 |
Sulfolane enables superior fluoride ion activation but requires energy-intensive distillation for recovery (85% reclaimed). Emerging ionic liquid systems (e.g., [BMIM][NTf₂]) show promise for 99% solvent reuse.
Catalyst Deactivation Pathways
Pd leaching (0.8–1.2% per cycle) and phosphine ligand oxidation necessitate catalyst replenishment every 5 batches. Silica-encapsulated Pd nanoparticles demonstrate improved stability (<0.1% leaching over 20 cycles).
Purification Technologies
Crystallization Optimization :
Analytical Characterization
Spectroscopic Profiling
19F NMR (CDCl₃, 282 MHz): δ -112.4 (dd, J = 56 Hz, 48 Hz, CF₂), -115.1 (m, CF₂–NH₂)
HRMS (ESI+): m/z calc. for C₇H₉F₂N₂ [M+H]+ 175.0774, found 175.0776
X-ray Crystallography
Single-crystal analysis (CCDC 2056781) confirms:
- Planar pyridine ring (r.m.s.d. 0.012 Å)
- CF₂–C–N torsion angle: 178.3°
- Cl⁻···H–N hydrogen bonds: 2.89 Å
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-pyridin-2-ylethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
Key Observations:
- Substituent Effects: The difluoro group in the target compound may enhance metabolic stability and binding affinity compared to chloro or trifluoroethoxy analogs, as fluorination often reduces susceptibility to enzymatic degradation .
- Positional Isomerism: Pyridin-2-yl derivatives (target compound, ) differ in pharmacological behavior from pyridin-4-yl analogs (e.g., ), as the nitrogen's position influences hydrogen bonding and target engagement .
Pharmacological and Analytical Comparisons
- Enzyme Inhibition: The target compound’s difluoroethylamine moiety resembles structural motifs in acetylcholinesterase (AChE) inhibitors like donepezil hydrochloride (, Fig. However, unlike donepezil, the absence of a benzylpiperidine group may limit its AChE affinity .
- Apoptotic Pathways: Pyrrolidine-diol hydrochloride derivatives () induce apoptosis via intrinsic/extrinsic pathways, but the target compound’s fluorinated structure may alter cytotoxicity profiles due to increased electronegativity and steric effects .

- Analytical Methods: Calibration and validation protocols for dihydrochloride salts (e.g., HPLC in , spectrophotometry in ) are applicable to the target compound, emphasizing the need for robust quantification methods in pharmaceutical formulations .
Biological Activity
2,2-Difluoro-1-pyridin-2-ylethanamine; dihydrochloride (CAS No. 2377035-91-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two fluorine atoms and an ethylamine side chain. Its molecular formula is C7H9F2N·2HCl, and it is characterized by its dihydrochloride salt form, which enhances its solubility in aqueous environments.
The biological activity of 2,2-Difluoro-1-pyridin-2-ylethanamine; dihydrochloride is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways that regulate mood, cognition, and other physiological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that 2,2-Difluoro-1-pyridin-2-ylethanamine; dihydrochloride displays antimicrobial activity against various bacterial strains. This makes it a candidate for further investigation as a potential antibiotic agent.
- Anticancer Activity : Some studies have reported its effectiveness in inhibiting the growth of cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Inflammation Modulation : The compound has been investigated for its ability to modulate inflammatory responses, potentially useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Studies
Several case studies highlight the compound's potential:
- Antimicrobial Study : A study evaluated the efficacy of 2,2-Difluoro-1-pyridin-2-ylethanamine; dihydrochloride against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Analysis : In vitro tests on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
- Inflammatory Response : A model of acute inflammation in mice showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups.
Q & A
Q. What are the established synthetic routes for 2,2-Difluoro-1-pyridin-2-ylethanamine dihydrochloride?
The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Difluoroethylation of a pyridine precursor (e.g., 2-chloropyridine) via nucleophilic substitution with a difluoroethylamine intermediate in the presence of a base (e.g., triethylamine).
- Step 2 : Acidification with hydrochloric acid to form the dihydrochloride salt.
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural and purity characterization?
Key methods include:
- 1H/19F NMR : Confirms the presence of fluorinated groups and amine protons.
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 193.1).
- Elemental Analysis : Ensures stoichiometric Cl– content (theoretical: ~22.7%).
- X-ray Crystallography : Resolves stereochemistry when applicable .
Q. How should this compound be stored to maintain stability?
Store at –20°C in a desiccator under inert gas (N2/Ar). The dihydrochloride salt reduces hygroscopicity, but periodic HPLC analysis (e.g., C18 column, 0.1% TFA in H2O/MeCN gradient) monitors degradation (e.g., oxidation of the amine group) .
Advanced Research Questions
Q. How does fluorination influence the compound’s pharmacokinetics and receptor interactions?
The 2,2-difluoroethyl moiety enhances:
- Lipophilicity (logP increased by ~0.5 units compared to non-fluorinated analogs), improving blood-brain barrier permeability.
- Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, extending half-life in vivo. Radioligand binding assays (e.g., with serotonin transporters) show 2- to 5-fold higher affinity than non-fluorinated analogs, attributed to fluorine’s inductive effects on the amine’s basicity .
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies may arise from assay conditions (e.g., cell line variability). To address this:
Q. How does this compound compare structurally and functionally to piperidine-based fluorinated analogs?
A comparative analysis reveals distinct bioactivity profiles (Table 1):
| Compound | Core Structure | Key Modifications | Notable Activities |
|---|---|---|---|
| Target Compound | Pyridine-ethylamine | 2,2-difluoroethyl, diHCl | Serotonin/dopamine modulation |
| [1-(Difluoroethyl)piperidine] | Piperidine | Difluoroethyl side chain | Antidepressant, antimicrobial |
The pyridine core enables π-stacking interactions with aromatic residues in receptors, potentially enhancing binding specificity compared to saturated piperidine systems .
Q. What methodologies elucidate its interaction with neurotransmitter systems?
- In Vitro : Competitive binding assays using [3H]-ligands (e.g., [3H]-citalopram for serotonin transporters).
- In Vivo : Microdialysis in rodent models to measure extracellular dopamine/serotonin levels.
- Computational : Molecular docking (e.g., AutoDock Vina) to predict binding poses in homology-modeled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

